molecular formula C16H19ClN2O6 B128407 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide CAS No. 156117-44-1

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Cat. No.: B128407
CAS No.: 156117-44-1
M. Wt: 370.78 g/mol
InChI Key: BPAUSWAPDXGBCS-OXGONZEZSA-N
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Mechanism of Action

Target of Action

The primary target of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is N-Acetyl-β-D-glucosaminidase , an enzyme that plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans.

Mode of Action

This compound acts as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . This means that the compound is specifically recognized and bound by the enzyme, leading to a reaction that results in a detectable color change. This property makes it useful in biochemical assays to measure the activity of N-Acetyl-β-D-glucosaminidase.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . When the enzyme acts on this substrate, a color change occurs, which can be used to measure the activity of the enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: A similar chromogenic substrate used for similar applications.

    5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide: Another related compound used in biochemical assays.

Uniqueness

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is unique due to its specific chromogenic properties and its ability to produce a distinct color change upon enzymatic cleavage. This makes it particularly useful in applications where precise detection of enzyme activity is required.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUSWAPDXGBCS-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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